Estrone acetate
CAS No.: 901-93-9
Cat. No.: VC21348480
Molecular Formula: C20H24O3
Molecular Weight: 312.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 901-93-9 |
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Molecular Formula | C20H24O3 |
Molecular Weight | 312.4 g/mol |
IUPAC Name | [(8S,9R,13R,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |
Standard InChI | InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3/t16-,17-,18+,20+/m0/s1 |
Standard InChI Key | KDPQTPZDVJHMET-PNYFIKQUSA-N |
Isomeric SMILES | CC(=O)OC1=CC2=C(C=C1)[C@@H]3CC[C@@]4([C@@H]([C@H]3CC2)CCC4=O)C |
SMILES | CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |
Canonical SMILES | CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |
Appearance | White to pale yellow solid |
Chemical Properties and Characteristics
Physical Properties
Estrone acetate typically presents as a white crystalline powder with limited water solubility, similar to other steroid esters. The acetylation of estrone's hydroxyl group reduces the molecule's polarity, potentially affecting its solubility profile compared to estrone. Based on structural similarities to other steroid acetates, estrone acetate would be expected to have increased lipophilicity compared to estrone itself, which has a reported logP value of 2.6-4.03 .
Structural Features
The chemical structure of estrone acetate retains the core tetracyclic steroid framework found in estrone, which consists of:
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A phenolic A-ring (now acetylated at position 3)
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A cyclopentane D-ring with a ketone group at position 17
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A total of 18 carbon atoms arranged in the characteristic steroid configuration
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A methyl group at position 13
The acetate group introduces an additional carbonyl functionality (C=O) and extends the carbon chain, resulting in a different 3D conformation and hydrogen-bonding potential compared to estrone.
Biochemical and Pharmacological Properties
Mechanism of Action
As an estrone derivative, estrone acetate likely functions as a prodrug that requires hydrolysis by esterases to release the active estrone component. Once converted to estrone, it can be further metabolized to estradiol in peripheral tissues. Estrone itself functions as an estrogen receptor agonist, binding to estrogen receptors with approximately one-third the potency of estradiol .
The acetylation may influence:
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The compound's absorption and distribution profile
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Its metabolic stability and half-life
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The rate of conversion to active estrone in vivo
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Potential selectivity for different tissue esterases
Research Findings and Experimental Data
Comparative Studies with Other Estrogens
Research into estrone and its derivatives has included comparative studies of estrogenic potency, receptor binding, and physiological effects. Based on data for estrone itself, the acetate derivative would likely demonstrate distinct pharmacokinetic properties while ultimately producing similar pharmacodynamic effects after conversion to the active form.
The basic estrogenic potency of estrone (after deacetylation of estrone acetate) is approximately one-third that of estradiol , positioning it as a less potent but still clinically relevant estrogen. This reduced potency may be advantageous in certain clinical scenarios where a milder estrogenic effect is desired.
Analytical Methods and Characterization
Modern analytical techniques applicable to estrone acetate characterization would include:
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High-performance liquid chromatography (HPLC)
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Mass spectrometry
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Nuclear magnetic resonance (NMR) spectroscopy
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Infrared spectroscopy
These methods would be useful for:
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Confirming chemical identity and purity
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Quantifying estrone acetate in pharmaceutical preparations
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Monitoring conversion to estrone in pharmacokinetic studies
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Detecting potential metabolites
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